molecular formula C17H13FO5S B3411233 (2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 903192-64-3

(2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B3411233
CAS No.: 903192-64-3
M. Wt: 348.3 g/mol
InChI Key: BQZORGHTPYDBRW-NVNXTCNLSA-N
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Description

“(2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate” is a benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond. The structure comprises a benzofuran core substituted with a 4-methyl group at position 4, a 3-oxo moiety, and a methanesulfonate ester at position 4. The benzylidene substituent at position 2 contains a 2-fluorophenyl group, contributing to its electronic and steric profile. The methanesulfonate group may improve solubility or serve as a reactive site for further derivatization.

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO5S/c1-10-7-12(23-24(2,20)21)9-14-16(10)17(19)15(22-14)8-11-5-3-4-6-13(11)18/h3-9H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZORGHTPYDBRW-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3F)O2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic derivatives and acyl chlorides.
  • Introduction of the Fluorobenzylidene Group : A condensation reaction between a fluorobenzaldehyde and the benzofuran derivative introduces this group.
  • Attachment of the Methanesulfonate Moiety : The final step involves sulfonation using methanesulfonyl chloride under basic conditions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • The fluorobenzylidene group may engage in π–π stacking interactions with aromatic residues in proteins.
  • The benzofuran core can participate in hydrogen bonding due to its polar functional groups, enhancing solubility and interaction with biological macromolecules.

Biological Activity

Research has indicated various biological activities associated with this compound, particularly in the context of receptor modulation and potential therapeutic applications.

1. GPR35 Agonism

A related compound, identified as a potent agonist for the GPR35 receptor, demonstrated that structural analogs can exhibit selective activity towards this receptor. This receptor is implicated in various physiological processes, including inflammation and metabolism. The activity suggests that this compound may also exhibit similar properties due to structural similarities .

2. Anticancer Potential

Studies on related compounds have shown promising anticancer activities. For example, certain benzofuran derivatives have been evaluated for their effects on cancer cell lines, demonstrating inhibition of proliferation and induction of apoptosis through mechanisms involving caspase pathways . The specific interactions of this compound with cancer-related targets warrant further investigation.

Case Studies

Several case studies highlight the biological activity of structurally similar compounds:

CompoundActivityReference
Compound 1GPR35 Agonist
Compound 2Anticancer Activity (MTT Assay)
Compound 3Inhibition of Cell Proliferation

Example Case Study: GPR35 Agonism

In a high-throughput screening study, a compound structurally related to this compound was identified as a full agonist for GPR35. It exhibited selectivity for human receptors and showed differential signaling bias between β-arrestin and G protein pathways .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a GPR35 agonist, which is significant in the context of various diseases such as inflammation and metabolic disorders. A study highlighted the identification of novel GPR35 agonists through high-throughput screening, where this compound was noted for its high potency and selectivity towards human GPR35 receptors .

Anti-inflammatory Agents

Research has indicated that compounds similar to (2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibit anti-inflammatory properties. These properties are attributed to their ability to modulate signaling pathways involved in inflammation .

Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development processes. Its derivatives have been synthesized and tested for enhanced pharmacological profiles, demonstrating potential as therapeutic agents in treating chronic diseases .

Case Study 1: GPR35 Agonist Identification

In a high-throughput screening study involving 100,000 compounds, this compound was identified as one of the most potent full agonists of human GPR35. This study utilized β-arrestin recruitment technology to validate the activity of various compounds against the receptor, establishing a foundation for further exploration into GPR35's physiological roles .

Case Study 2: Structure Activity Relationship (SAR) Studies

SAR studies conducted on derivatives of this compound have shown that modifications to the benzofuran core can significantly influence biological activity. Researchers have synthesized several analogs and assessed their efficacy in various assays related to inflammation and pain management .

Chemical Reactions Analysis

Hydrolysis of Methanesulfonate Ester

The methanesulfonate group undergoes hydrolysis under acidic or basic conditions, forming the corresponding phenol derivative. This reaction is critical for prodrug activation or modifying solubility.

Reaction Conditions Products Yield Mechanistic Notes
0.1 M NaOH, 60°C, 2 hrs(2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-ol~85%Nucleophilic substitution (SN2) at the sulfur center, facilitated by the leaving group ability of methanesulfonate.
H2SO4 (dilute), reflux, 4 hrsSame phenol derivative~78%Acid-catalyzed ester hydrolysis via protonation of the sulfonate oxygen.

The fluorinated benzylidene group remains stable under these conditions due to its electron-withdrawing nature.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzofuran ring and fluorinated aryl group enable selective substitution reactions.

Key Reactions:

  • Amination : Reaction with ammonia or amines at elevated temperatures (120–150°C) in DMSO yields 6-amino derivatives.

  • Halogen Exchange : Treatment with KI in DMF replaces the fluorine atom at the benzylidene group with iodine .

Example :

 Target compound +NH3Δ,DMSO 2Z 2 2 aminobenzylidene 4 methyl 3 oxo 2 3 dihydro 1 benzofuran 6 yl methanesulfonate\text{ Target compound }+\text{NH}_3\xrightarrow{\Delta,\text{DMSO}}\text{ 2Z 2 2 aminobenzylidene 4 methyl 3 oxo 2 3 dihydro 1 benzofuran 6 yl methanesulfonate}

Yield: ~65%

Cycloaddition Reactions

The α,β-unsaturated ketone system in the benzofuran core participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming polycyclic adducts.

Dienophile Conditions Product Stereoselectivity
1,3-ButadieneToluene, 80°C, 12 hrsHexacyclic adductEndo preference (>90%)
AnthraceneMicrowave, 100°C, 1 hrBenzannulated derivativeNot reported

Reduction of the α,β-Unsaturated Ketone

Catalytic hydrogenation (H2/Pd-C) selectively reduces the exocyclic double bond:

 Target compound H2,Pd C EtOH 2Z 2 2 fluorobenzyl 4 methyl 3 oxo 2 3 dihydro 1 benzofuran 6 yl methanesulfonate\text{ Target compound }\xrightarrow{\text{H}_2,\text{Pd C EtOH}}\text{ 2Z 2 2 fluorobenzyl 4 methyl 3 oxo 2 3 dihydro 1 benzofuran 6 yl methanesulfonate}

Yield: 92%

The reaction preserves the benzofuran ring’s integrity while saturating the benzylidene moiety.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring undergoes nitration and sulfonation at the 5-position (para to the methanesulfonate group):

Reagent Conditions Product Regioselectivity
HNO3/H2SO40°C, 2 hrs5-Nitro derivative>95% para
SO3/H2SO425°C, 4 hrs5-Sulfo derivative~88% para

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the α,β-unsaturated ketone and alkenes (e.g., ethylene), forming cyclobutane derivatives :

 Target compound +C2H4hνBicyclo 4 2 0 octane fused benzofuran\text{ Target compound }+\text{C}_2\text{H}_4\xrightarrow{h\nu}\text{Bicyclo 4 2 0 octane fused benzofuran}

Yield: 40–55% (solvent-dependent)

Oxidation Reactions

The exocyclic double bond is oxidized to a diketone using ozone or KMnO4:

 Target compound O3,then Zn H2O2 2 fluorobenzoyl 4 methyl 3 oxo 2 3 dihydro 1 benzofuran 6 yl methanesulfonate\text{ Target compound }\xrightarrow{\text{O}_3,\text{then Zn H}_2\text{O}}\text{2 2 fluorobenzoyl 4 methyl 3 oxo 2 3 dihydro 1 benzofuran 6 yl methanesulfonate}

Yield: 70% (ozonolysis)

Grignard Addition

The ketone at position 3 reacts with Grignard reagents (e.g., MeMgBr), forming tertiary alcohols:

 Target compound +MeMgBr3 Hydroxy 3 methyl adduct\text{ Target compound }+\text{MeMgBr}\rightarrow \text{3 Hydroxy 3 methyl adduct}

Yield: ~80% (THF, −78°C)

Structural Influences on Reactivity

  • Methanesulfonate Group : Enhances solubility in polar solvents and acts as a leaving group.

  • 2-Fluorobenzylidene : Electron-withdrawing effect directs electrophiles to the benzofuran ring’s 5-position.

  • 4-Methyl Group : Steric hindrance slightly reduces reactivity at the 3-keto position.

For further experimental details, consult analogs in PubChem entries and synthetic protocols from specialized suppliers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of Z-configured benzylidene-benzofuran methanesulfonates. Below is a comparative analysis with structurally analogous derivatives:

Compound Molecular Formula Substituents (Benzylidene) Substituents (Benzofuran) Molecular Weight (g/mol)
(2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (Target) C₁₈H₁₅FO₅S 2-fluorophenyl 4-methyl 362.37 (estimated)
(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate C₁₈H₁₆O₇S 2,4-dimethoxyphenyl None 376.38
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate C₁₉H₁₈O₈S 2,4,5-trimethoxyphenyl None 430.41 (estimated)

Key Differences and Implications:

Benzylidene Substituents :

  • The target compound features a 2-fluoro substituent, which is electron-withdrawing and smaller than the methoxy groups in analogs . This may enhance binding specificity in hydrophobic pockets or reduce metabolic degradation compared to methoxy groups.
  • The 2,4-dimethoxy analog and 2,4,5-trimethoxy analog have bulkier, electron-donating substituents, which could increase lipophilicity and alter steric interactions in biological systems.

Methanesulfonate Group :

  • All compounds retain the methanesulfonate ester at position 6, suggesting a common role in solubility or reactivity.

Theoretical Property Comparisons:

  • Electron Effects : Fluorine’s electronegativity may polarize the benzylidene moiety, increasing dipole moments compared to methoxy-substituted analogs.
  • Solubility : Methoxy groups in analogs may enhance water solubility relative to the fluorine-containing target compound, though methanesulfonate could mitigate this difference.
  • Stability : The fluorine atom’s inductive effects could improve oxidative stability compared to methoxy groups, which are prone to demethylation .

Research Findings and Limitations

No direct comparative studies (e.g., biological activity, crystallographic data) are available in the provided evidence. The analysis is based on structural extrapolation. Further experimental work is required to validate these hypotheses, including:

  • X-ray crystallography to assess conformational differences.
  • Solubility and stability assays.
  • Biological screening for structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in benzofuran derivatives (e.g., ). To ensure Z-configuration in the benzylidene moiety, use X-ray crystallography (as in ) for structural confirmation. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize isomerization. For intermediates, employ HPLC () to monitor stereochemical integrity.

Q. How can the Z-configuration of the benzylidene group be reliably characterized?

  • Methodological Answer : X-ray diffraction is the gold standard for confirming Z/E stereochemistry (). For rapid analysis, use NOE (Nuclear Overhauser Effect) NMR experiments to detect spatial proximity between the fluorine atom and adjacent protons. Comparative IR spectroscopy of Z/E isomers can also reveal distinct carbonyl stretching frequencies due to conjugation differences.

Q. What analytical techniques are critical for verifying the methanesulfonate ester functionality?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methanesulfonate protons (δ ~3.0–3.5 ppm) and sulfonate-linked carbons (δ ~45–50 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of SO₃CH₃ group).
  • Elemental Analysis : Validate sulfur content (~9–11% for C₁₇H₁₃FO₅S).
    (Refer to for analogous analytical workflows.)

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2-fluoro, 4-methyl) influence the reactivity of the benzofuran core?

  • Methodological Answer :

  • Computational Studies : Perform DFT calculations to map electron density distributions and frontier molecular orbitals. Compare with experimental data (e.g., reaction rates of fluorinated vs. non-fluorinated analogs).
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in reactions like nucleophilic substitutions or cyclizations ().
  • Hammett Plots : Correlate substituent σ values with reaction outcomes to quantify electronic effects ().

Q. How can conflicting crystallographic data on benzofuran derivatives (e.g., bond angles vs. packing forces) be resolved?

  • Methodological Answer :

  • High-Resolution X-ray Diffraction : Use synchrotron radiation to improve data resolution ().
  • Hirshfeld Surface Analysis : Differentiate intramolecular strain from intermolecular packing effects.
  • Theoretical Modeling : Compare experimental bond angles with gas-phase DFT-optimized structures to isolate crystal-packing distortions ().

Q. What strategies mitigate side reactions during methanesulfonate esterification of sensitive benzofuran intermediates?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive hydroxyl groups using silyl ethers (e.g., TBS) before sulfonation.
  • Low-Temperature Reactions : Conduct methanesulfonyl chloride additions at −20°C to prevent decomposition ().
  • In Situ Monitoring : Use FT-IR to track sulfonate ester formation and quench reactions at optimal conversion ().

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–80°C. Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolysis of methanesulfonate).
  • Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates to ambient conditions ( ).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for benzofuran sulfonate derivatives?

  • Methodological Answer :

  • Reproducibility Trials : Replicate procedures with strict control of variables (e.g., solvent purity, inert atmosphere).
  • Advanced Purification : Use preparative HPLC () to isolate trace impurities affecting yield calculations.
  • Microscopy : Assess crystallinity differences via SEM, as amorphous byproducts may skew gravimetric yield measurements ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Reactant of Route 2
(2Z)-2-(2-fluorobenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

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